molecular formula C8H8O6 B3328578 Succinosuccinic acid CAS No. 490-93-7

Succinosuccinic acid

Cat. No.: B3328578
CAS No.: 490-93-7
M. Wt: 200.14 g/mol
InChI Key: MWOCXYMRORNPPM-UHFFFAOYSA-N
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Description

Succinosuccinic acid, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a white, odorless solid with a highly acidic taste. In aqueous solutions, this compound readily ionizes to form its conjugate base, succinate. This compound is an intermediate in the tricarboxylic acid cycle and has significant industrial importance due to its widespread applications in various fields .

Mechanism of Action

Succinate, the anion form of succinic acid, is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

Future Directions

Due to environmental issues and the depletion of fossil raw materials, bio-based succinic acid production from renewable energy sources is gaining attention for its environmental friendliness . The major factors driving the prominence of biosuccinic acid include technology innovations in manufacturing and processing and growing preference over fossil-based alternatives due to benefits such as cost-effectiveness, low carbon footprint, and reduced price volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinosuccinic acid can be synthesized through several chemical methods. One common method involves the catalytic hydrogenation of maleic anhydride. This process uses a palladium catalyst and hydrogen gas under high pressure and temperature conditions . Another method involves the electroreduction of maleic acid, which requires an electrochemical cell and a suitable electrolyte .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms such as Actinobacillus succinogenes can ferment renewable feedstocks like lignocellulosic biomass to produce this compound. This method is more sustainable and economical compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Succinosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Fumaric acid

    Reduction: Succinic semialdehyde

    Substitution: Esters and amides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinosuccinic acid is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to participate in various chemical reactions and its applications across multiple fields make it a versatile compound .

Properties

IUPAC Name

2,5-dioxocyclohexane-1,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h3-4H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOCXYMRORNPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CC(C1=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267827
Record name 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-93-7
Record name 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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